BenchChemオンラインストアへようこそ!

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Epigenetics Histone Demethylase KDM4C

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide (CAS 922116-38-9) is a synthetic oxalamide featuring an N‑methylindolin‑5‑yl pendant. It belongs to a class of small molecules that have been profiled in multi‑target epigenetic enzyme panels.

Molecular Formula C23H30N4O2
Molecular Weight 394.519
CAS No. 922116-38-9
Cat. No. B2694334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
CAS922116-38-9
Molecular FormulaC23H30N4O2
Molecular Weight394.519
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
InChIInChI=1S/C23H30N4O2/c1-16-5-7-17(8-6-16)14-24-22(28)23(29)25-15-21(26(2)3)18-9-10-20-19(13-18)11-12-27(20)4/h5-10,13,21H,11-12,14-15H2,1-4H3,(H,24,28)(H,25,29)
InChIKeyBOFAGZWKMKCIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide: Structural Identity and Initial Selectivity Fingerprint for Procurement


N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide (CAS 922116-38-9) is a synthetic oxalamide featuring an N‑methylindolin‑5‑yl pendant. It belongs to a class of small molecules that have been profiled in multi‑target epigenetic enzyme panels. Early screening data deposited in authoritative databases demonstrate that this compound possesses measurable, albeit modest, inhibitory activity across multiple human 2‑oxoglutarate‑dependent dioxygenases, including the histone demethylases KDM4A (JMJD2A) and KDM4C (JMJD2C), as well as the oxygen‑sensing enzymes PHD2 (EGLN1) and FIH (HIF1AN) [1]. These data provide a quantitative baseline against which procurement decisions can be referenced when selecting among structurally related oxalamide analogs.

Why N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide Cannot Be Readily Replaced by In‑Class Oxalamide Analogs


Oxalamides that share the same core scaffold often display dramatic differences in target‑engagement profiles due to subtle variations in the N1 and N2 substituents. For instance, the presence or absence of a para‑methyl group on the benzyl moiety—as found in the title compound versus its unsubstituted benzyl analog—can alter inhibitory potency against epigenetic erasers by an order of magnitude or more [1]. Similarly, replacement of the 4‑methylbenzyl group with a 2‑chlorobenzyl or a 3,5‑dimethylphenyl group has been documented to shift selectivity among the KDM4 family members [2]. Therefore, assuming functional equivalence among commercially available oxalamides without quantitative head‑to‑head data risks selecting a compound with an incompatible target‑inhibition signature for a given assay campaign.

Quantitative Differentiation Evidence: N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide vs Comparators


KDM4C (JMJD2C) Inhibitory Activity in Enzymatic Assays

The target compound inhibits the catalytic domain of human KDM4C (JMJD2C) with an IC50 of 3.40 × 10³ nM (3.4 µM) in a mass‑spectrometry‑based assay using H3K9me3 peptide as substrate [1]. In contrast, the unsubstituted benzyl analog (N1‑benzyl‑N2‑(2‑(dimethylamino)‑2‑(1‑methylindolin‑5‑yl)ethyl)oxalamide, CAS not specified) has been reported to exhibit approximately 5‑fold weaker inhibition under comparable conditions, demonstrating the functional contribution of the para‑methyl group [2]. This intra‑family comparison highlights that the 4‑methylbenzyl substituent confers a measurable gain in KDM4C engagement.

Epigenetics Histone Demethylase KDM4C

KDM4A (JMJD2A) Inhibitory Activity and Isoform Selectivity

Against the closely related histone demethylase KDM4A, the target compound displays an IC50 of 4.30 × 10³ nM (4.3 µM) in the same assay format [1]. This yields a KDM4A/KDM4C selectivity index of 1.26, indicating near‑equal potency for the two isoforms. By comparison, the 2‑chlorobenzyl analog (N1‑(2‑chlorobenzyl)‑N2‑(2‑(dimethylamino)‑2‑(1‑methylindolin‑5‑yl)ethyl)oxalamide) demonstrates a 3‑ to 4‑fold preference for KDM4C over KDM4A in similar enzymatic assays [2]. Therefore, researchers requiring balanced dual KDM4A/C inhibition may find the title compound more suitable than the chlorobenzyl derivative.

Epigenetics KDM4A Isoform Selectivity

PHD2 (EGLN1) Inhibition and Selectivity over HIF Hydroxylases

The target compound inhibits PHD2 (EGLN1) with an IC50 of 8.30 × 10⁴ nM (83 µM) [1], representing a 24‑fold weaker potency relative to its KDM4C activity. This selectivity window is narrower than that observed for the N‑allyl analog (N1‑allyl‑N2‑(2‑(dimethylamino)‑2‑(1‑methylindolin‑5‑yl)ethyl)oxalamide), which displays >100‑fold selectivity for KDM4C over PHD2 in the same panel [2]. Consequently, the title compound may serve as a more balanced starting point for probing combined KDM4/PHD2 pharmacology, whereas the allyl analog offers cleaner KDM4 targeting.

Hypoxia PHD2 HIF Prolyl Hydroxylase

FIH (HIF1AN) Inhibitory Activity

The target compound exhibits an IC50 of 2.20 × 10⁴ nM (22 µM) against the asparaginyl hydroxylase FIH (HIF1AN) [1]. This places its FIH inhibitory potency intermediate between its KDM4 and PHD2 activities. Notably, this profile differs from the 3,5‑dimethylphenyl analog (N1‑(2‑(dimethylamino)‑2‑(1‑methylindolin‑5‑yl)ethyl)‑N2‑(3,5‑dimethylphenyl)oxalamide), which shows markedly weaker FIH inhibition (IC50 > 100 µM) while retaining potency against KDM4C [2]. Thus, the 4‑methylbenzyl substitution appears to confer a unique FIH‑engagement capability within the oxalamide series.

Hypoxia FIH Factor Inhibiting HIF

Recommended Procurement Scenarios for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide Based on Quantitative Differentiation


Epigenetic Tool Compound for Dual KDM4A/C Inhibition

Researchers aiming to simultaneously inhibit KDM4A and KDM4C with near‑equal potency (selectivity index ≈1.3) can employ the title compound as a tool molecule. Its balanced profile, evidenced by IC50 values of 4.3 µM (KDM4A) and 3.4 µM (KDM4C) in mass‑spectrometry‑based enzymatic assays [1], avoids the bias toward either isoform seen with the 2‑chlorobenzyl analog [2]. This makes it suitable for cellular readouts of H3K9me3/me2 levels where both demethylases are expressed.

Hypoxia‑Epigenetics Crosstalk Studies Requiring Combined KDM4 and HIF Hydroxylase Inhibition

The compound’s moderate activity against PHD2 (83 µM) and FIH (22 µM) alongside its KDM4 activity enables investigation of the interplay between oxygen‑sensing pathways and histone methylation. Unlike the N‑allyl analog, which exhibits >100‑fold selectivity for KDM4C over PHD2, the title compound provides a more permissive window for combined pathway modulation [1][2]. This is particularly relevant for cell‑based models of tumor hypoxia.

Structure‑Activity Relationship (SAR) Probe for Benzyl Substituent Effects

The 4‑methylbenzyl group distinguishes this compound from its unsubstituted benzyl, 2‑chlorobenzyl, and 3,5‑dimethylphenyl counterparts. The quantitative SAR data, showing a 5‑fold KDM4C potency gain over the unsubstituted benzyl analog and a >4.5‑fold FIH engagement advantage over the 3,5‑dimethylphenyl analog [1][2], support its procurement as a key member of an oxalamide analog library for systematic medicinal chemistry exploration.

Biochemical Assay Development and Counter‑Screening Panels

Given its multi‑target profile against KDM4A/C, PHD2, and FIH, the compound can serve as a reference inhibitor in counter‑screening protocols designed to evaluate selectivity of novel chemical series. Its defined IC50 values across four human 2‑OG‑dependent dioxygenases [1] provide a reproducible benchmark for inter‑laboratory comparisons and assay validation.

Quote Request

Request a Quote for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.